molecular formula C13H18ClNO3S B2755715 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide CAS No. 431926-50-0

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide

Cat. No.: B2755715
CAS No.: 431926-50-0
M. Wt: 303.8
InChI Key: ROHXNJRSCCBYSP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxycyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core with a chlorine substituent at the para position and a 2-methoxycyclohexyl group attached to the sulfonamide nitrogen. The methoxycyclohexyl moiety introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h6-9,12-13,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHXNJRSCCBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, the compound can alter pH regulation and ion transport in cells, leading to various therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituent on N-Atom Key Functional Groups Melting Point/Physical State Notable Spectral Data (IR, NMR)
4-Chloro-N-(2-methoxycyclohexyl)benzenesulfonamide 2-Methoxycyclohexyl -SO₂NH-, Cl, OCH₃ Not reported Expected: δ ~3.3–3.8 ppm (OCH₃, cyclohexyl)
4-Chloro-N-(2-naphthyl)benzenesulfonamide 2-Naphthyl -SO₂NH-, Cl Not reported IR: 3230 cm⁻¹ (-NH), 1334 cm⁻¹ (SO₂)
4-Chloro-N-(3-ethylphenethyl)benzenesulfonamide (38) 3-Ethylphenethyl with cyclopentene -SO₂NH-, Cl, cyclopentene Oil (80% yield) HRMS confirmed
4-Chloro-N-[2-(4-hydroxysulfamoyl)benzyl]... 4-Hydroxysulfamoylbenzyl Dual -SO₂NH- groups White solid (56% yield) δ 7.78 ppm (d, J=8.28 Hz, aromatic H)

Key Observations :

  • Steric Effects : Bulky substituents like piperazinylcyclohexyl () or trichloroethylindole () may hinder binding in biological targets compared to the moderately sized methoxycyclohexyl group.
  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, which may reduce sulfonamide acidity (pKa ~10) compared to electron-withdrawing groups like nitro (-NO₂) .

Biological Activity

4-Chloro-N-(2-methoxycyclohexyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrase (CA) enzymes. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClNO3S
  • CAS Number : 431926-50-0

The primary biological activity of this compound is linked to its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to various therapeutic effects:

  • Inhibition of Tumor Growth : By targeting specific isoforms of carbonic anhydrase (e.g., CA IX and CA XII), this compound may help in managing tumor growth and metastasis, particularly in cancers where these isoforms are overexpressed.
  • Management of Glaucoma : The inhibition of carbonic anhydrase is also relevant in treating glaucoma by reducing intraocular pressure .

Biological Studies and Case Findings

Research has highlighted the potential applications of this compound in various medical contexts:

  • Carbonic Anhydrase Inhibition : Studies indicate that similar sulfonamide derivatives exhibit potent inhibitory action against multiple human carbonic anhydrase isoforms, with implications for treating diseases like glaucoma and epilepsy .
  • Antitumor Activity : The compound has been explored in the context of cancer therapy, where it may enhance the efficacy of existing treatments by targeting tumor-specific metabolic pathways .
  • Fungal Inhibition : Preliminary studies suggest that compounds within this class may exhibit antifungal properties, potentially disrupting fungal growth by inhibiting key enzymatic functions.

Research Data Summary

Study FocusFindingsReference
Carbonic Anhydrase InhibitionEffective against CA IX and XII; potential for cancer treatment
Antitumor ActivityMay enhance treatment efficacy in tumors with high CA expression
Fungal Growth InhibitionPotential antifungal activity through enzyme inhibition

Future Directions

Ongoing research is essential to fully understand the therapeutic potential and safety profile of this compound. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more effective derivatives.
  • Clinical Trials : Conducting trials to assess the efficacy and safety in humans, particularly for indications like glaucoma and cancer.
  • Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound will provide insights into its broader pharmacological effects.

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